molecular formula C34H31N3O5S B2808551 N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide CAS No. 476642-23-6

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide

Cat. No.: B2808551
CAS No.: 476642-23-6
M. Wt: 593.7
InChI Key: DHOXTCYLXJZBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide is a useful research compound. Its molecular formula is C34H31N3O5S and its molecular weight is 593.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis

Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been described, highlighting a method to achieve specific benzamide compounds, which are of biological interest. This method suggests potential pathways for synthesizing compounds structurally related to N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide (Tarjeet Singh et al., 2017).

Anticancer Activity

The design, synthesis, and evaluation of anticancer activities of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were explored, indicating that structurally complex benzamides can have significant biological activities against various cancer cell lines (B. Ravinaik et al., 2021).

Antimicrobial Properties

Research on new acylthiourea derivatives of benzamides showed activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential antimicrobial applications for benzamide compounds (Carmen Limban et al., 2011).

Material Science Applications

The study on N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) provided insights into nucleophilic acyl substitution reactions that are fundamental in material science for creating complex molecular architectures (J. Bachl et al., 2010).

Molecular Docking and Drug Design

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the role of benzamide compounds in drug design and development, with applications in treating cancer (Nancy Z. Zhou et al., 2008).

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N3O5S/c1-4-21-37(22-5-2)43(41,42)27-18-16-26(17-19-27)33(39)35-30-14-10-9-13-28(30)34(40)36-31-20-15-24(3)23-29(31)32(38)25-11-7-6-8-12-25/h4-20,23H,1-2,21-22H2,3H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOXTCYLXJZBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.